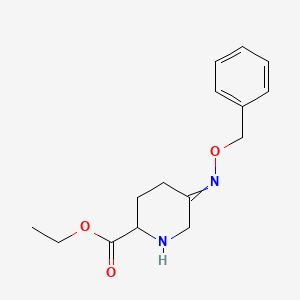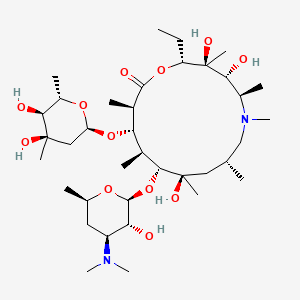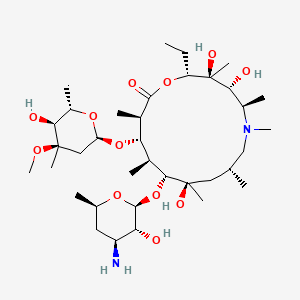
Cefoperazon-Verunreinigung A
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone is used extensively in scientific research for method development and validation. It is crucial for ensuring the quality and stability of cefoperazone formulations. Additionally, it is used in the development of analytical methods for detecting and quantifying impurities in pharmaceutical products .
Wirkmechanismus
Target of Action
Cefoperazone Impurity A, also known as FM6LU222PH, primarily targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for maintaining the structural integrity of the bacteria .
Mode of Action
Cefoperazone Impurity A interacts with its targets by binding to the penicillin-binding proteins. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The primary biochemical pathway affected by Cefoperazone Impurity A is the synthesis of the bacterial cell wall. By inhibiting this pathway, Cefoperazone Impurity A prevents the cross-linking of nascent peptidoglycan, a critical component of the bacterial cell wall . This inhibition disrupts the structural integrity of the bacteria, leading to cell lysis .
Pharmacokinetics
The pharmacokinetics of Cefoperazone Impurity A involves its absorption, distribution, metabolism, and excretion (ADME). Cefoperazone is known to be stable to penicillinases and has a high degree of stability to many beta-lactamases produced by gram-negative bacteria . .
Result of Action
The molecular and cellular effects of Cefoperazone Impurity A’s action primarily involve the lysis of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, Cefoperazone Impurity A causes the bacteria to become structurally compromised, leading to cell lysis . This results in the death of the bacteria, thereby helping to clear the bacterial infection.
Action Environment
The action, efficacy, and stability of Cefoperazone Impurity A can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . .
Biochemische Analyse
Biochemical Properties
Cefoperazone Impurity A interacts with various enzymes and proteins in biochemical reactions. It has been shown to have antibacterial activity, which suggests that it interacts with bacterial enzymes and proteins to inhibit their function
Cellular Effects
Cefoperazone Impurity A has been shown to have effects on various types of cells. It has antibacterial activity against gram-positive bacteria , suggesting that it influences bacterial cell function It may impact cell signaling pathways, gene expression, and cellular metabolism in these bacteria
Molecular Mechanism
It is known to have antibacterial activity , suggesting that it may exert its effects at the molecular level by binding to bacterial enzymes or proteins, inhibiting or activating these enzymes, and causing changes in gene expression
Metabolic Pathways
It is known to have antibacterial activity , suggesting that it may interact with enzymes or cofactors in bacterial metabolic pathways
Vorbereitungsmethoden
The preparation of cefoperazone sodium, which includes the formation of its impurities, involves several steps. One method involves dissolving cefoperazone acid in purified water and acetone, followed by the addition of sodium bicarbonate. The mixture is then filtered and crystallized using acetone to obtain cefoperazone sodium . This process can lead to the formation of various impurities, including Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone.
Analyse Chemischer Reaktionen
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile, potassium phosphate, and other solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone is similar to other cephalosporin impurities, such as 7-aminocephalosporanic acid and 5-mercapto-1-methyl-tetrazole . These impurities are also by-products of cephalosporin antibiotics and are used in analytical method development and validation. Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone is unique due to its specific structure and formation process.
Eigenschaften
IUPAC Name |
N-[(1R)-2-[[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O8S/c1-2-26-7-8-27(20(33)19(26)32)23(35)25-14(11-3-5-13(29)6-4-11)17(30)24-15-18(31)28-16-12(9-36-22(16)34)10-37-21(15)28/h3-6,14-15,21,29H,2,7-10H2,1H3,(H,24,30)(H,25,35)/t14-,15-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNBMKDSMYYHTH-VTJXTGGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C5=C(COC5=O)CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C5=C(COC5=O)CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747568 | |
| Record name | N-[(1R)-2-{[(5aR,6R)-1,7-Dioxo-1,4,6,7-tetrahydro-3H,5aH-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]amino}-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73240-08-1 | |
| Record name | Des-(N-methyl-5-tetrazolethiolyl)furolactone cefoperazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073240081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1R)-2-{[(5aR,6R)-1,7-Dioxo-1,4,6,7-tetrahydro-3H,5aH-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]amino}-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DES-(N-METHYL-5-TETRAZOLETHIOLYL)FUROLACTONE CEFOPERAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM6LU222PH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)












